molecular formula C20H22N2O B3144458 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 551945-42-7

8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

Cat. No.: B3144458
CAS No.: 551945-42-7
M. Wt: 306.4 g/mol
InChI Key: PAUKZWZGQWSTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylquinoline and 2-m-tolyl-ethylamine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high quality and purity standards.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in research and development.

Scientific Research Applications

8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound is employed in biochemical assays and studies to investigate its interactions with biological molecules.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
  • 8-Methyl-3-[(2-p-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
  • 8-Methyl-3-[(2-phenyl-ethylamino)-methyl]-1H-quinolin-2-one

Uniqueness

8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one stands out due to its specific structural features, which confer unique chemical and biological properties. Its methyl and tolyl groups contribute to its distinct reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-5-3-7-16(11-14)9-10-21-13-18-12-17-8-4-6-15(2)19(17)22-20(18)23/h3-8,11-12,21H,9-10,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUKZWZGQWSTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNCC2=CC3=CC=CC(=C3NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322629
Record name 8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551945-42-7
Record name 8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 3
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 5
Reactant of Route 5
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 6
Reactant of Route 6
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.